4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid
Overview
Description
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid, or 4-O-TFP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and has a molecular formula of C6H3F3O4. 4-O-TFP is a relatively new compound, first synthesized in the early 2000s, and has since become a valuable tool for researchers in fields such as biochemistry and pharmacology.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Antibacterial Agents : Researchers have explored derivatives of this compound for their antibacterial activity against Gram-positive and Gram-negative bacteria . These derivatives could serve as potential leads for novel antibiotics.
Organofluorine Chemistry
- Trifluoromethylated Quinolones and Hydantoin Hybrids : The synthesis of trifluoromethyl-substituted quinolones and hydantoin hybrids has been investigated. These compounds may exhibit interesting biological activities and could be useful in drug discovery .
Pyrimidine Derivatives
- Synthesis of 5-Cyano-4-oxo-6-alkyl (aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidines : Researchers have explored the synthesis of pyrimidine derivatives containing the trifluoromethyl group. These derivatives may have applications in medicinal chemistry and other fields .
properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)pyran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O4/c8-7(9,10)5-2-3(11)1-4(14-5)6(12)13/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVPJIFWDKSYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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